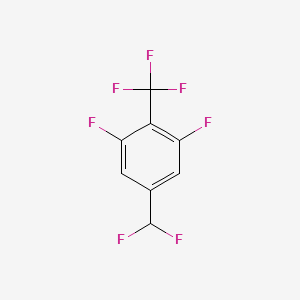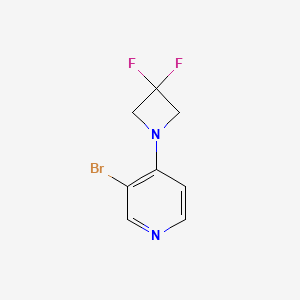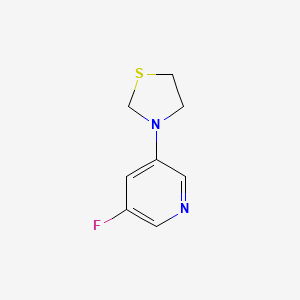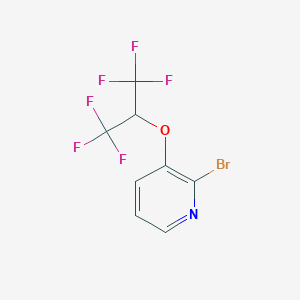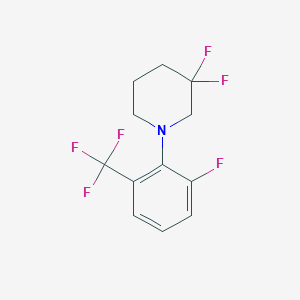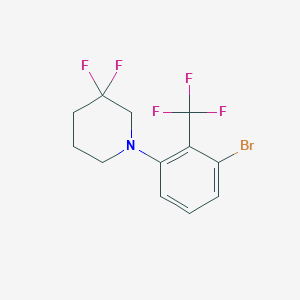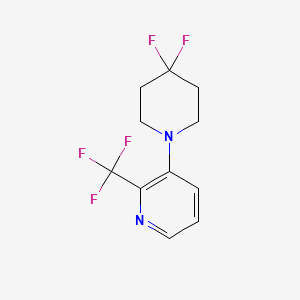![molecular formula C11H7Cl2NOS B1411725 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride CAS No. 2169311-45-7](/img/structure/B1411725.png)
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride
Descripción general
Descripción
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride is an organic compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a thioacetyl chloride group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride typically involves the reaction of 7-chloroquinoline-4-thiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
7-Chloroquinoline-4-thiol+Acetyl chloride→2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydroquinoline Derivatives: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride involves its interaction with biological targets such as enzymes or receptors. The thioacetyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloroquinoline-4-thiol: A precursor in the synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride.
2-[(7-Chloroquinolin-4-yl)thio]acetic acid: A related compound with a carboxylic acid group instead of an acetyl chloride group.
4,7-Dichloroquinoline: A structurally similar compound with two chlorine atoms on the quinoline ring.
Uniqueness
This compound is unique due to the presence of both a thioacetyl chloride group and a quinoline ring, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUTFVTEXNUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)

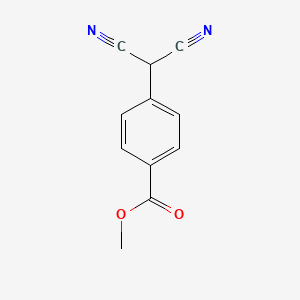
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea](/img/structure/B1411647.png)
![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)
